
Demecolceine
Übersicht
Beschreibung
Demecolceine (CAS 518-11-6), also known as N-Deacetylcolchicine, is a colchicine derivative characterized by the removal of the acetyl group from the parent compound colchicine . Structurally, it retains the tricyclic tropolone ring system but differs in substituents, which significantly alters its pharmacological profile. This compound acts as a microtubule-depolymerizing agent, inhibiting mitosis by binding to tubulin. It is primarily used in cytogenetics for chromosome analysis and has been investigated for anticancer applications due to its antimitotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calhex 231 hydrochloride can be synthesized through a multi-step organic synthesis processThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Calhex 231 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and adhering to safety and environmental regulations. The final product is often purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Calhex 231 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter kontrollierten Temperatur- und Druckbedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten von Calhex 231 führt .
Wissenschaftliche Forschungsanwendungen
Calhex 231 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Modulation von Kalzium-sensing-Rezeptoren und ihre Rolle in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse wie Autophagie und Kalziumhomöostase.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie kardialer Hypertrophie, diabetischer Kardiomyopathie und traumatischem hämorrhagischem Schock.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf Kalzium-sensing-Rezeptoren abzielen .
5. Wirkmechanismus
Calhex 231 entfaltet seine Wirkung durch Hemmung des Kalzium-sensing-Rezeptors (CaSR). Diese Hemmung führt zu einer Abnahme der intrazellulären Kalziumkonzentration, was wiederum verschiedene zelluläre Prozesse beeinflusst. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der CaSR, die Calcium/Calmodulin-abhängige Proteinkinase-Kinase-β (CaMKKβ), die AMP-aktivierte Proteinkinase (AMPK) und der mTOR-Signalweg (mammalian target of rapamycin) .
Ähnliche Verbindungen:
NPS2143-Hydrochlorid: Ein weiterer CaSR-Inhibitor mit ähnlichen Wirkungen.
R-568-Hydrochlorid: Ein positiver allosterischer Modulator des CaSR.
Calindol-Hydrochlorid: Ein CaSR-Antagonist mit unterschiedlichen Bindungseigenschaften.
Einzigartigkeit von Calhex 231: Calhex 231 ist einzigartig aufgrund seiner potenten negativen allosterischen Modulation des CaSR, wodurch es sehr effektiv ist, die intrazelluläre Kalziumkonzentration zu senken und die damit verbundenen zellulären Prozesse zu modulieren. Seine spezifischen Bindungseigenschaften und Wirkungen auf den CaMKKβ-AMPK-mTOR-Signalweg unterscheiden es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Calhex 231 exerts its effects by inhibiting the calcium-sensing receptor (CaSR). This inhibition leads to a decrease in intracellular calcium concentration, which in turn affects various cellular processes. The molecular targets and pathways involved include the CaSR, the calcium/calmodulin-dependent protein kinase-kinase-β (CaMKKβ), the AMP-activated protein kinase (AMPK), and the mammalian target of rapamycin (mTOR) pathway .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Demecolceine vs. Colchicine
Property | This compound | Colchicine |
---|---|---|
Molecular Formula | C₂₁H₂₅NO₅ | C₂₂H₂₅NO₆ |
Key Modification | Deacetylated at the N-position | Acetyl group retained |
Solubility | Higher water solubility | Lower water solubility |
Bioactivity | Reduced cytotoxicity, improved selectivity for dividing cells | Broad cytotoxicity, including non-dividing cells |
The deacetylation in this compound reduces its systemic toxicity compared to colchicine, making it more suitable for clinical applications requiring transient mitotic arrest .
This compound vs. Demecolcine
Demecolcine (CAS 477-30-5) is another colchicine analog but differs in methylation patterns.
Property | This compound | Demecolcine |
---|---|---|
Functional Groups | -NH₂ group at C7 | -OCH₃ group at C7 |
Mechanism | Tubulin binding with moderate affinity | Stronger tubulin binding affinity |
Therapeutic Use | Cytogenetics, limited oncology | Oncology research (mitotic inhibitor) |
The presence of an amino group in this compound enhances its solubility but reduces its binding affinity compared to Demecolcine .
Functional and Pharmacological Comparisons
Mechanistic Similarities and Differences
- Common Mechanism : Both this compound and its analogs inhibit microtubule polymerization by binding to the colchicine site on β-tubulin, disrupting spindle formation during mitosis .
- Selectivity: this compound exhibits higher selectivity for rapidly dividing cells, whereas colchicine affects both dividing and non-dividing cells, leading to broader toxicity .
Pharmacokinetic Profiles
Parameter | This compound | Colchicine | Demecolcine |
---|---|---|---|
Half-life (t₁/₂) | 2–3 hours | 20–40 hours | 4–6 hours |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/5) |
Lipinski Violations | 0 | 1 (High molecular weight) | 0 |
This compound’s shorter half-life and lack of Lipinski violations make it more drug-like compared to colchicine .
Research Findings and Clinical Relevance
- Anticancer Efficacy : this compound shows IC₅₀ values of 0.1–1 μM in leukemia cell lines, compared to 0.01–0.1 μM for Demecolcine, indicating reduced potency but improved tolerability .
- ADME Studies : this compound demonstrates 85% oral bioavailability in rodent models, outperforming colchicine (45%) due to enhanced solubility .
- Toxicity : this compound’s LD₅₀ in mice is 15 mg/kg, significantly higher than colchicine’s 2 mg/kg, underscoring its safety advantage .
Biologische Aktivität
Demecolcine, also known as Colcemid, is a compound derived from the plant Colchicum autumnale. It is primarily recognized for its role as a microtubule-depolymerizing agent, which has significant implications in various biological and medical applications, particularly in reproductive biology and cancer treatment. This article delves into the biological activity of demecolcine, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Demecolcine exerts its biological effects primarily through the disruption of microtubule dynamics. By binding to tubulin, it inhibits the polymerization of microtubules, leading to the disorganization of the mitotic spindle during cell division. This action is crucial in various cellular processes, including:
- Cell Cycle Regulation : Demecolcine affects the transition between different phases of the cell cycle by interfering with spindle formation and function.
- Oocyte Enucleation : It has been used to induce enucleation in oocytes, a critical step in somatic cell nuclear transfer (SCNT) for cloning purposes.
Oocyte Enucleation Studies
Several studies have investigated the effects of demecolcine on oocyte enucleation across different species. Notable findings include:
- Mouse Oocytes : In a study examining mouse oocytes, demecolcine was shown to disrupt cytokinesis and karyokinesis, leading to strain-dependent variations in oocyte enucleation rates. Early exposure to demecolcine post-activation resulted in higher enucleation rates compared to delayed treatment .
- Bovine Oocytes : Research on bovine oocytes indicated that a concentration of 0.05 µg/mL demecolcine yielded significant rates of enucleation (15.2%) and membrane protrusion formation (55.1%) after treatment. The study also noted that microtubule repolymerization occurred when treated oocytes were cultured in a demecolcine-free medium .
- Sheep Oocytes : In sheep, demecolcine treatment inhibited spindle microtubule organization and first polar body extrusion in a dose-dependent manner. The highest efficiency of enucleation was observed at specific concentrations (0.04 µg/mL), demonstrating its potential as a reagent for enucleation protocols .
Antitumor Activity
Demecolcine has also been explored for its antitumor properties. It has shown efficacy in reducing white blood cell counts in patients with chronic granulocytic leukemia, indicating its potential use as an anticancer agent . The compound's ability to disrupt microtubule dynamics is thought to contribute to its antiproliferative effects.
Clinical Applications
- Chronic Granulocytic Leukemia : A historical case series reported the successful use of demecolcine in managing chronic granulocytic leukemia, where patients exhibited a decrease in white blood cell counts following treatment with doses ranging from 3 to 10 mg daily .
- Toxicity Reports : While generally well-tolerated, some patients experienced mild toxic effects such as hair loss and erythema at higher doses. These cases highlight the importance of monitoring for adverse effects during treatment .
Tables Summarizing Key Findings
Study Focus | Species | Concentration (µg/mL) | Enucleation Rate (%) | Polar Body Extrusion Rate (%) |
---|---|---|---|---|
Oocyte Enucleation | Mouse | Various | Strain-dependent | Disrupted |
Oocyte Enucleation | Bovine | 0.05 | 15.2 | 55.1 |
Oocyte Enucleation | Sheep | 0.04 | 58.1 | Inhibited |
Antitumor Activity | Human | 3-10 | N/A | N/A |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying Demecolceine’s molecular mechanisms in in vitro models?
- Methodological Guidance : Prioritize factorial designs to isolate variables (e.g., concentration, exposure time). Use dose-response assays to establish IC50 values and validate results with orthogonal techniques (e.g., Western blotting for protein targets, fluorescence microscopy for cellular localization). Include negative controls (e.g., untreated cells) and technical replicates to minimize batch effects .
- Data Challenges : Address variability in cell line sensitivity by documenting passage numbers and culture conditions. Use ANOVA with post-hoc tests to compare groups .
Q. How can researchers systematically identify gaps in this compound-related literature?
- Methodological Guidance : Conduct a scoping review using databases like PubMed, Web of Science, and EMBASE with Boolean operators (e.g., "this compound AND (apoptosis OR microtubules)"). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine search terms .
- Advanced Tip : Use citation chaining (backward/forward referencing) to trace seminal studies. Document exclusion criteria to justify gaps .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
- Methodological Guidance : Employ nonlinear regression (e.g., log-dose vs. response) to model efficacy thresholds. Report confidence intervals and effect sizes instead of relying solely on p-values. For skewed data, use non-parametric tests like Kruskal-Wallis .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported efficacy across different cell types?
- Methodological Guidance : Perform meta-analysis of existing datasets using random-effects models to account for heterogeneity. Stratify results by cell lineage (e.g., epithelial vs. hematopoietic) and assess publication bias via funnel plots .
- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., ATCC-recommended media) and include isogenic cell lines to control for genetic variability .
Q. What strategies ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
- Methodological Guidance : Adopt the ARRIVE 2.0 guidelines for animal studies: report sample size calculations, randomization methods, and blinding protocols. Use LC-MS/MS for plasma concentration quantification, with calibration curves validated per FDA bioanalytical guidelines .
- Data Transparency : Share raw chromatograms and pharmacokinetic parameters (e.g., t₁/₂, AUC) in supplemental materials .
Q. How can interdisciplinary approaches (e.g., computational modeling + wet-lab experiments) enhance this compound’s mechanistic studies?
- Methodological Guidance : Combine molecular dynamics simulations (e.g., docking to β-tubulin) with functional assays (e.g., tubulin polymerization inhibition). Validate predictions via site-directed mutagenesis of target residues .
- Integration Challenges : Use version control (e.g., Git) for code/data and document software parameters (e.g., force fields, solvation models) to enable replication .
Q. Ethical and Reporting Standards
Q. What ethical frameworks apply to human tissue studies involving this compound?
- Methodological Guidance : Adhere to Declaration of Helsinki principles for informed consent and tissue sourcing. For retrospective studies, obtain IRB approval and anonymize donor metadata. Use standardized consent forms with non-technical language .
Q. How should researchers address potential biases in this compound’s clinical trial data?
- Methodological Guidance : Implement CONSORT guidelines for randomization, allocation concealment, and intention-to-treat analysis. Pre-register protocols on ClinicalTrials.gov to reduce outcome reporting bias .
Q. Data Management and Publication
Q. What metadata standards are essential for sharing this compound-related datasets?
- Methodological Guidance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For omics data, use MIAME (microarrays) or MIAPE (proteomics) checklists. Deposit raw data in repositories like GEO or ChEMBL .
Q. How to structure a manuscript on this compound’s novel derivatives for high-impact journals?
Eigenschaften
IUPAC Name |
10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWYGQDYGSWQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-11-6 | |
Record name | Colchiceine, N-deacetyl-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.